molecular formula C18H21NO4S B2525642 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1235652-35-3

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No. B2525642
CAS RN: 1235652-35-3
M. Wt: 347.43
InChI Key: GALCTTHOVAVRBT-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide” is a compound that has attracted the attention of researchers due to its potential applications in various fields. It is a part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO5S2. It includes an ether-based scaffold and a sulfone-based head group .


Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has displayed nanomolar potency as GIRK1/2 activators . It has improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated for its role as a GIRK channel activator. GIRK channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating excitability in cells. Specifically:

Pharmacological Tool Compound Development

Despite the potential therapeutic roles of GIRK channels, there is a lack of selective and brain-penetrant pharmacological tool compounds. The compound’s unique structure positions it as a valuable tool for further understanding GIRK channel function and exploring therapeutic applications .

Future Directions

Researchers continue to investigate the compound’s pharmacokinetics, safety profile, and potential therapeutic indications. Its diverse applications make it an invaluable tool for advancing our understanding of GIRK channels and related physiological processes.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-23-16-8-7-14-5-3-4-6-15(14)17(16)18(20)19-11-13-9-10-24(21,22)12-13/h3-8,13H,2,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALCTTHOVAVRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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